molecular formula C16H26N2O2 B3804942 N,2,5-trimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-3-furamide trifluoroacetate

N,2,5-trimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-3-furamide trifluoroacetate

Cat. No. B3804942
M. Wt: 278.39 g/mol
InChI Key: ZSAHCBGXOZQXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2,5-trimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-3-furamide trifluoroacetate (also known as TFE) is a chemical compound that has been the subject of extensive scientific research. It is a synthetic compound that was first synthesized in the late 1970s and has since been used in a variety of research applications.

Mechanism of Action

The mechanism of action of TFE is not fully understood, but it is thought to act as a modulator of neurotransmitter release. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects
TFE has been shown to have a number of biochemical and physiological effects, including an increase in locomotor activity and an increase in the release of dopamine and norepinephrine in the brain. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using TFE in lab experiments is its ability to modulate neurotransmitter release, which makes it a useful tool for studying the effects of different compounds on the central nervous system. However, one limitation of using TFE is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research involving TFE. One area of interest is the development of new drugs that target the same neurotransmitter systems as TFE, in order to treat a variety of neurological and psychiatric disorders. Another area of interest is the further investigation of the mechanisms of action of TFE, in order to better understand its effects on the central nervous system. Finally, there is potential for the use of TFE in the development of new diagnostic tools for neurological and psychiatric disorders.

Scientific Research Applications

TFE has been used in a variety of research applications, including as a tool for studying the mechanisms of action of various biological systems. It has been used to investigate the effects of different drugs on the central nervous system, as well as to study the physiological and biochemical effects of various compounds.

properties

IUPAC Name

N,2,5-trimethyl-N-[2-(4-methylpiperidin-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-12-5-7-18(8-6-12)10-9-17(4)16(19)15-11-13(2)20-14(15)3/h11-12H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAHCBGXOZQXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCN(C)C(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2,5-trimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-3-furamide trifluoroacetate
Reactant of Route 2
Reactant of Route 2
N,2,5-trimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-3-furamide trifluoroacetate
Reactant of Route 3
Reactant of Route 3
N,2,5-trimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-3-furamide trifluoroacetate
Reactant of Route 4
Reactant of Route 4
N,2,5-trimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-3-furamide trifluoroacetate
Reactant of Route 5
Reactant of Route 5
N,2,5-trimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-3-furamide trifluoroacetate
Reactant of Route 6
Reactant of Route 6
N,2,5-trimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-3-furamide trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.